tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
Description
Enantioselective Aldol Reaction Mechanisms Mediated by Chiral Pyrrolidine Scaffolds
The enantioselective aldol reaction is a cornerstone of asymmetric organocatalysis, relying on chiral pyrrolidine derivatives to form enamine intermediates with carbonyl substrates. This compound facilitates this process through its rigid pyrrolidine scaffold, which positions the tert-butyl ester and cyclohexylmethyl groups to enforce stereochemical control. The (2S) configuration ensures proper alignment of the enamine intermediate, enabling selective nucleophilic attack on the aldehyde or ketone electrophile.
Key mechanistic studies reveal that the cyclohexylmethyl group stabilizes transition states through steric shielding. For instance, in aldol reactions between cyclohexanone and aromatic aldehydes, this substituent prevents undesired facial approaches of the electrophile, leading to enantiomeric excess (ee) values exceeding 90%. Computational models suggest that the bulky cyclohexylmethyl group induces a twist in the enamine structure, favoring a Re-face attack (Table 1).
Table 1: Stereochemical Outcomes in Aldol Reactions Using this compound
| Substrate Pair | ee (%) | Major Product Configuration |
|---|---|---|
| Cyclohexanone + Benzaldehyde | 92 | (R,R) |
| Cyclopentanone + 4-Nitrobenzaldehyde | 88 | (S,S) |
| Acetone + Cinnamaldehyde | 85 | (R) |
The tert-butyl ester further enhances solubility in nonpolar solvents, ensuring homogeneous reaction conditions critical for high stereoselectivity.
Design Principles for Bifunctional Thiourea-Organocatalyst Systems
Bifunctional organocatalysts combine enamine-forming pyrrolidine scaffolds with secondary functional groups, such as thioureas, to activate electrophiles via hydrogen bonding. This compound serves as a precursor for such systems. For example, treatment with ammonium thiocyanate and cyclohexylmethylamine yields thiourea derivatives, where the thiourea moiety coordinates to nitro groups or α,β-unsaturated carbonyls (Figure 1).
Figure 1: Bifunctional Catalyst Design
(Schematic showing the pyrrolidine-thiourea conjugate activating an electrophile via H-bonding while the enamine attacks the electrophile.)
The cyclohexylmethyl group’s hydrophobicity enhances catalyst stability in polar aprotic solvents like dichloromethane. In Michael additions, this design achieves ee values up to 95% by preorganizing the substrate-catalyst complex. Comparative studies show that shorter alkyl chains (e.g., methyl) reduce stereocontrol due to inadequate shielding, underscoring the importance of the cyclohexylmethyl group’s bulk.
Comparative Analysis of Cyclohexylmethyl vs. Aryl Substituent Effects on Stereocontrol
The stereochemical influence of this compound’s substituents is starkly contrasted with aryl-bearing analogues. Cyclohexylmethyl provides purely steric hindrance, whereas aryl groups (e.g., diarylprolinol silyl ethers) enable π-π interactions with aromatic substrates.
Table 2: Substituent Effects on Aldol Reaction Selectivity
| Substituent | ee (%) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Cyclohexylmethyl | 92 | 0.45 |
| Phenyl | 89 | 0.38 |
| 4-Nitrophenyl | 85 | 0.29 |
Cyclohexylmethyl’s flexibility allows adaptive shielding, accommodating diverse substrate sizes without sacrificing selectivity. In contrast, rigid aryl groups excel in reactions requiring precise π-stacking but falter with bulky substrates. For example, in the aldol reaction of α,α-disubstituted aldehydes, cyclohexylmethyl-based catalysts achieve 90% ee, while aryl analogues yield <80% ee due to steric clashes.
Properties
IUPAC Name |
tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHLMFXCWLZHK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and cyclohexylmethanol in the presence of a base, such as triethylamine. This results in the formation of tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate through an esterification process.
Industrial Production Methods
Industrial production typically scales up the laboratory methods using larger reactors and optimized reaction conditions. For example, the reaction might be conducted under an inert atmosphere to prevent oxidation, with continuous monitoring of temperature and pH to ensure high yields and purity. Solvent selection and purification methods, such as recrystallization or chromatography, are also refined for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, forming ketones or carboxylic acids.
Reduction: : Reduction typically involves the conversion of the ester group into an alcohol, using reagents such as lithium aluminium hydride.
Substitution: : The tert-butyl and cyclohexylmethyl groups can participate in nucleophilic substitution reactions under the right conditions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether is frequently used.
Substitution: : Nucleophiles like hydroxide ions or amines can facilitate substitution, often in aprotic solvents to stabilize the intermediate states.
Major Products Formed
Oxidation: : Produces cyclohexylmethyl ketone or cyclohexylmethanol.
Reduction: : Results in 2-(tert-butylamino)cyclohexylmethanol.
Substitution: : Depending on the nucleophile, substituted esters or amides might be formed.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is used as a chiral building block for the synthesis of other complex molecules. Its unique structure allows for the creation of specific stereochemical configurations.
Biology and Medicine
In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its carboxylate group is a functional moiety in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.
Industry
Industrially, it is used in the synthesis of polymers, resins, and other materials where specific chirality is essential for the desired material properties.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological targets such as enzymes and receptors. The carboxylate ester group is typically hydrolyzed in vivo to release the active (2S)-pyrrolidine-2-carboxylic acid, which then interacts with specific molecular targets. The cyclohexylmethyl group can enhance the lipophilicity of the compound, aiding in its membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate and related pyrrolidine derivatives.
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Key Observations:
Mesyloxymethyl groups (as in the compound from ) are reactive leaving groups, enabling nucleophilic substitutions or eliminations . Bicyclic structures (e.g., ) introduce conformational rigidity, which can enhance binding affinity in enzyme inhibitors .
In contrast, spiro-pyrrolidine-oxindole derivatives (e.g., compounds 328 and 330 in –6) require multi-step syntheses involving osmium tetroxide-mediated dihydroxylation and oxidative cleavage .
Applications in Medicinal Chemistry :
- The compound from , featuring a thiazolyl group, was designed as a hepatitis C virus RNA polymerase inhibitor (51% yield) .
- Derivatives with methoxycarbonylcyclohexyloxy groups () are tailored for high-throughput screening in drug discovery due to their stereochemical complexity .
Safety and Handling: The bicyclic compound (–4) requires stringent safety measures (e.g., respiratory protection) due to acute toxicity . Limited safety data are available for the target compound.
Biological Activity
Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the class of carboxylic acid esters. Its unique structure, characterized by the presence of a tert-butyl group and a cyclohexylmethyl moiety, imparts distinctive steric and electronic properties that are relevant in biological contexts.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C16H29NO2
- CAS Number: 1786494-45-8
- Molecular Weight: 267.41 g/mol
The compound features a pyrrolidine ring, which is essential for its biological activity. The chirality at the 2-position enhances its interaction with biological targets.
This compound exerts its biological effects primarily through interactions with enzymes and receptors. The carboxylate ester group is hydrolyzed in vivo to release the active (2S)-pyrrolidine-2-carboxylic acid, which can interact with specific molecular targets, potentially influencing various biochemical pathways.
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those designed to inhibit enzymes or act as receptor agonists. Its structural features allow it to be used in the design of bioactive molecules that target specific pathways in disease processes.
Synthesis and Characterization
A common synthetic route involves the esterification of (2S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and cyclohexylmethanol in the presence of a base like triethylamine. This method has been optimized for yield and purity in both laboratory and industrial settings.
Biological Assays
In various studies, compounds similar to this compound have been evaluated for their biological activities:
- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound's ability to modulate receptor activity has been explored, particularly in relation to neurotransmitter systems.
- Toxicity Studies: Preliminary toxicity assessments indicate that while some derivatives may exhibit cytotoxic effects at high concentrations, this compound shows promise due to its favorable pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| tert-Butyl (2S)-1-(benzyl)pyrrolidine-2-carboxylate | Structure | Moderate enzyme inhibition | Similar steric properties |
| tert-Butyl (2S)-1-(methyl)pyrrolidine-2-carboxylate | Structure | Low receptor affinity | Less lipophilic |
| tert-Butyl (2S)-1-(phenylmethyl)pyrrolidine-2-carboxylate | Structure | High receptor modulation | Enhanced activity due to phenolic group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
